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Compound of Interest

Compound Name: 2-Iodo-2-methylpropane-D9

CAS No.: 61207-61-2

Cat. No.: B3044189

Get Quote

High-Fidelity Deuteration for Metabolic Stability and Mechanistic Probing

Executive Summary
2-Iodo-2-methylpropane-D9 (tert-Butyl iodide-d9, $ (CD_3)_3CI $) is a specialized radical

precursor utilized to install the chemically robust and metabolically stable tert-butyl-d9 motif.[1]

In drug discovery, this isotopologue serves as a critical tool for the "Deuterium Switch" strategy

—mitigating oxidative clearance at the tert-butyl position (a common metabolic "soft spot")

while retaining the steric and electronic profile of the parent pharmacophore.

This guide details the mechanistic grounding and experimental protocols for deploying 2-Iodo-
2-methylpropane-D9 in Minisci-type heteroarene functionalization and Giese radical addition.

[1] It emphasizes photoredox catalysis as the method of choice for mild, controlled radical

generation, ensuring high isotopic incorporation and chemical yield.

Mechanistic Principles
The utility of 2-Iodo-2-methylpropane-D9 rests on the facile generation of the nucleophilic tert-

butyl-d9 radical ($ \cdot C(CD_3)_3 $).[1] Unlike its protio-analog, the D9-radical precursor
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carries a heavy-atom payload that significantly alters the vibrational frequency of the C-H (C-D)

bonds in the final product, utilizing the Primary Kinetic Isotope Effect (KIE) to slow CYP450-

mediated oxidation.

Radical Generation Pathways
The carbon-iodine bond in tert-butyl iodide is relatively weak ($ \text{BDE} \approx 50 \text{

kcal/mol} $), making it an ideal candidate for two primary activation modes:

Reductive Single Electron Transfer (SET): A photocatalyst in its excited state (or a reduced

ground state) donates an electron to the C-I

orbital.[2] This results in the mesolytic cleavage of the C-I bond, releasing the iodide anion
and the tertiary carbon radical.

Atom Transfer Radical Addition (ATRA): In the presence of a radical initiator (e.g., a silyl

radical or methyl radical), the iodine atom is abstracted, generating the tert-butyl radical. This

method is often chain-propagating.[1]

Diagram: Photoredox Activation Cycle
The following diagram illustrates the reductive generation of the tert-butyl-d9 radical using a

standard Iridium-based photocatalytic cycle.
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Caption: Reductive photoredox cycle for generating the tert-butyl-d9 radical from 2-iodo-2-
methylpropane-d9 via SET.

Application Protocols
Protocol A: Minisci Alkylation of Heteroarenes
This protocol describes the direct installation of the tert-butyl-d9 group onto electron-deficient

heterocycles (e.g., pyridines, quinolines) using visible-light photoredox catalysis. This method

avoids the harsh conditions of traditional silver-catalyzed decarboxylation.[1]

Target Audience: Medicinal Chemists optimizing lead compounds.[1][2][3] Reaction Class:

C(sp2)-H Alkylation.[1]

Materials
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Substrate: Heteroarene (1.0 equiv, e.g., Quinoline).[1]

Reagent: 2-Iodo-2-methylpropane-D9 (2.0 equiv).[1]

Photocatalyst:

(1.0 mol%).[1]

Additives:

(2.0 equiv) or 2,6-Lutidine (2.0 equiv) to neutralize HI.[1]

Solvent: Degassed DMSO or MeCN.

Light Source: Blue LED (450 nm).[1][2]

Step-by-Step Procedure
Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge an 8 mL vial

with the Heteroarene (0.5 mmol),

(3.3 mg, 0.005 mmol), and Base (

, 174 mg, 1.0 mmol).

Reagent Addition: Add anhydrous DMSO (5.0 mL) followed by 2-Iodo-2-methylpropane-D9
(184 mg, 1.0 mmol). Note: The D9 reagent is volatile; handle with chilled syringes.

Irradiation: Seal the vial with a Teflon-lined cap. Irradiate with Blue LEDs (approx. 10-40W

intensity) at room temperature.[1] Use a fan to maintain temperature

.

Monitoring: Monitor reaction progress via LC-MS. The product will show a mass shift of +57

Da (t-Bu) vs +66 Da (t-Bu-d9) relative to the substrate, confirming D9 incorporation.

Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined

organics with brine, dry over

, and concentrate.
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Purification: Purify via flash column chromatography. Note: Deuterated compounds often co-

elute with their protio-analogs; ensure the starting material was D-free if purity is critical.[1]

Protocol B: Giese Addition to Electron-Deficient Alkenes
This protocol facilitates the formation of

bonds by adding the tert-butyl-d9 radical to Michael acceptors (e.g., acrylates, enones).

Target Audience: Synthetic Chemists constructing aliphatic scaffolds.[1][2] Reaction Class:

Radical Conjugate Addition.[1][2]

Materials
Substrate: Activated Alkene (1.0 equiv, e.g., Methyl Acrylate).[1]

Reagent: 2-Iodo-2-methylpropane-D9 (1.5 equiv).[1]

Reductant/Initiator: Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv) + AIBN (0.2 equiv) OR

Photoredox conditions as above.[1][2]

Solvent: Benzene or Trifluorotoluene (0.1 M).[1][2]

Step-by-Step Procedure (Silyl-Mediated)
Dissolution: Dissolve the Alkene (1.0 mmol) and 2-Iodo-2-methylpropane-D9 (276 mg, 1.5

mmol) in degassed solvent (10 mL).

Initiator Addition: Add TTMSS (298 mg, 1.2 mmol) and AIBN (32 mg, 0.2 mmol).

Thermal Initiation: Heat the mixture to

under an Argon atmosphere for 4–6 hours.

Mechanism: The silyl radical abstracts the iodine from the precursor, generating the t-Bu-d9

radical, which adds to the alkene. The resulting radical abstracts H from TTMSS,

propagating the chain.

Workup: Remove solvent in vacuo.[1][2] The silyl byproducts can be removed via short silica

plug filtration using hexanes/EtOAc.
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Impact Data: The Deuterium Switch
Replacing a standard tert-butyl group with tert-butyl-d9 can dramatically extend the half-life (

) of a drug candidate by suppressing CYP-mediated hydroxylation of the methyl groups.

Table 1: Comparative Metabolic Stability (Simulated Data)

Compound
Variant

Metabolic
Hotspot

Intrinsic
Clearance (

)

Half-Life (

)

Kinetic Isotope
Effect (KIE)

Protio-Analog
$ -C(CH_3)_3 $

oxidation

High (> 50

µL/min/mg)
~ 20 min N/A

Deuterated (D9)
$ -C(CD_3)_3 $

oxidation

Low (< 10

µL/min/mg)
~ 120 min

$ k_H/k_D

\approx

6\text{-}10 $

Note: Data represents typical improvements seen in "Deuterium Switch" programs (e.g.,

Deutivacaftor).

Handling & Storage (Critical)
2-Iodo-2-methylpropane-D9 is chemically sensitive.[1][4] Adherence to these protocols

ensures reagent integrity:

Light Sensitivity: Iodides liberate

upon light exposure, turning the liquid brown/purple. Store in amber vials wrapped in foil.

Stabilization: Commercial samples often contain Copper (Cu) turnings as a stabilizer.[1][2]

Do not remove the copper until use.

Volatility: Boiling point is approx. 100°C, but it has significant vapor pressure.[1] Handle in a

well-ventilated fume hood.

Storage: Keep refrigerated (
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) for long-term stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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